molecular formula C18H29NO B1662432 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol CAS No. 6640-90-0

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol

Cat. No.: B1662432
CAS No.: 6640-90-0
M. Wt: 275.4 g/mol
InChI Key: DVMJYVSFWOSELO-UHFFFAOYSA-N
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Description

NSC 48160 is a chemical compound known for its significant biological activities, particularly in the treatment of non-alcoholic steatohepatitis and pancreatic cancer. It has shown promising results in inhibiting lipogenesis and mitochondrial oxidative stress, making it a potential therapeutic agent for various metabolic disorders .

Preparation Methods

The synthesis of NSC 48160 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts . Industrial production methods are also not publicly disclosed, but they likely involve optimization of the synthetic routes for large-scale production.

Chemical Reactions Analysis

NSC 48160 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: NSC 48160 can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

NSC 48160 has a wide range of scientific research applications:

Mechanism of Action

NSC 48160 exerts its effects by targeting specific molecular pathways:

Comparison with Similar Compounds

NSC 48160 is unique in its ability to target the AMP-activated protein kinase pathway effectively. Similar compounds include:

NSC 48160 stands out due to its specific targeting of the AMP-activated protein kinase alpha subunit and its potent effects on lipid metabolism and oxidative stress .

Properties

CAS No.

6640-90-0

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

4-tert-butyl-2-[(cyclohexylamino)methyl]-6-methylphenol

InChI

InChI=1S/C18H29NO/c1-13-10-15(18(2,3)4)11-14(17(13)20)12-19-16-8-6-5-7-9-16/h10-11,16,19-20H,5-9,12H2,1-4H3

InChI Key

DVMJYVSFWOSELO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C

Key on ui other cas no.

6640-90-0

Synonyms

4-tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol
NSC-48160
TBMMP compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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